molecular formula C16H20N2O3S B2561427 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide CAS No. 838870-76-1

5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide

Cat. No.: B2561427
CAS No.: 838870-76-1
M. Wt: 320.41
InChI Key: HUYXSSDNUVVIHS-UHFFFAOYSA-N
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Description

5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C17H22N2O3S. This compound is characterized by its sulfonamide group attached to a benzene ring, which is further substituted with isopropyl, methoxy, and methyl groups, as well as a pyridinyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the various substituents on the benzene ring. One common method involves the following steps:

    Formation of the Sulfonamide Bond: This can be achieved by reacting a suitable sulfonyl chloride with an amine. For example, benzenesulfonyl chloride can be reacted with 2-aminopyridine under basic conditions to form the sulfonamide bond.

    Introduction of Substituents: The isopropyl, methoxy, and methyl groups can be introduced through various electrophilic aromatic substitution reactions. For instance, Friedel-Crafts alkylation can be used to introduce the isopropyl group, while methoxylation and methylation can be achieved using appropriate reagents such as methanol and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3), Sulfonating agents (SO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the compound’s aromatic structure allows it to interact with various receptors and proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-isopropyl-2-methoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
  • 4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide
  • 5-isopropyl-4-methoxy-N-(2-pyridinyl)benzenesulfonamide

Uniqueness

The uniqueness of 5-isopropyl-4-methoxy-2-methyl-N-(2-pyridinyl)benzenesulfonamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the isopropyl, methoxy, and methyl groups, along with the pyridinyl moiety, enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

4-methoxy-2-methyl-5-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-11(2)13-10-15(12(3)9-14(13)21-4)22(19,20)18-16-7-5-6-8-17-16/h5-11H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYXSSDNUVVIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=N2)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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